molecular formula C8H15NO B561029 2-Heptanone, 4-imino-6-methyl- (6CI) CAS No. 101258-87-1

2-Heptanone, 4-imino-6-methyl- (6CI)

Cat. No.: B561029
CAS No.: 101258-87-1
M. Wt: 141.214
InChI Key: HEDCAORYROOYKO-UHFFFAOYSA-N
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Description

Key Geometric Features

Functional Group Geometry Bond Length (Å) Bond Angle
C=O (ketone) Trigonal planar 1.21–1.23 ~120°
C=N (imino) Planar 1.28–1.30 ~120°
C–N (imino) Single 1.47–1.49 N/A

Steric hindrance between the methyl group and adjacent carbons may restrict free rotation around the C5–C6 bond, favoring specific conformations. Computational studies (e.g., DFT) could further elucidate these preferences, though experimental data for this compound remain limited.

Electronic Structure and Quantum Chemical Calculations

The electronic structure of 4-imino-6-methylheptan-2-one involves delocalization of π-electrons between the ketone and imino groups. The imino nitrogen’s lone pair participates in resonance with the adjacent carbonyl, reducing electron density on the nitrogen and increasing electrophilicity at the C=N carbon.

Key Electronic Features

  • Ketone (C=O): Polarized due to electronegative oxygen, creating a partial positive charge on the carbonyl carbon.
  • Imino (C=N): Partial π-bond character, with electron density shared between nitrogen and carbon.
  • Methyl Group (C6): Electron-donating via inductive effects, stabilizing adjacent carbons.

Quantum chemical methods like B3LYP/6-311++G(2d,2p) could predict bond orders, HOMO/LUMO energies, and charge distributions. For example, the imino nitrogen’s atomic charge might be calculated as +0.3 to +0.5 , reflecting its electron-withdrawing role.

Spectroscopic Characterization (IR, NMR, MS)

Infrared (IR) Spectroscopy

Functional Group Absorption (cm⁻¹) Intensity
C=O (ketone) 1725–1705 Strong
C=N (imino) 1690–1640 Medium
C–H (sp³) 3000–2850 Strong

The imino C=N stretch typically overlaps with ketone C=O vibrations, necessitating deconvolution for precise assignment.

Nuclear Magnetic Resonance (NMR)

Proton Environment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Imino (C=N–H) 8.0–9.0 (singlet) N/A
Ketone (C=O) N/A 210–215
Methyl (C6) 0.8–1.0 (singlet) 20–25

The imino proton resonates downfield due to deshielding by the adjacent carbonyl. Carbon shifts for the ketone carbonyl align with typical values for aliphatic ketones.

Mass Spectrometry (MS)

Fragment Ion m/z Relative Abundance (%)
[M]⁺ 141 100 (base peak)
[M–CH₃]⁺ 126 45
[C₃H₅NO]⁺ 73 30

The molecular ion ([M]⁺) dominates, with significant losses of methyl (CH₃) and smaller fragments.

Comparative Analysis with Related Imino-Ketone Derivatives

Structural and Electronic Contrasts

Compound Functional Groups Key Differences
4-Hydroxy-6-methylheptan-2-one Ketone, hydroxyl Hydroxyl group enables hydrogen bonding; less electrophilic at C4.
2-Heptanone Ketone only Absence of imino group reduces nucleophilicity and conjugation.

Reactivity and Stability

The imino group in 4-imino-6-methylheptan-2-one enhances reactivity toward nucleophiles compared to hydroxyl-containing analogs. However, steric hindrance from the methyl group may slow reactions at C6. Stability studies suggest the imino-ketone is less prone to dimerization than hydrazones due to reduced hydrogen-bonding capacity.

Spectroscopic Trends

Property 4-Imino-6-methylheptan-2-one 4-Hydroxy-6-methylheptan-2-one
C=O IR (cm⁻¹) 1720 1715
C=N IR (cm⁻¹) 1650 N/A
¹H NMR (C=N–H) δ 8.5 (s) δ 3.5 (OH, broad)

The hydroxyl group in the latter compound shifts the ketone C=O absorption to slightly lower frequencies due to hydrogen bonding.

Properties

CAS No.

101258-87-1

Molecular Formula

C8H15NO

Molecular Weight

141.214

IUPAC Name

4-imino-6-methylheptan-2-one

InChI

InChI=1S/C8H15NO/c1-6(2)4-8(9)5-7(3)10/h6,9H,4-5H2,1-3H3

InChI Key

HEDCAORYROOYKO-UHFFFAOYSA-N

SMILES

CC(C)CC(=N)CC(=O)C

Synonyms

2-Heptanone, 4-imino-6-methyl- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Properties

Table 1 summarizes key structural analogs and their properties derived from the evidence:

Compound Molecular Formula Molecular Weight CAS Number Key Features Sources
2-Heptanone, 6-methyl- C₈H₁₆O 128.212 928-68-7 Methyl branch at C6; cream/cheese-like aroma (threshold: 140 ppb)
2-Heptanone, 4-methyl- C₈H₁₆O 128.212 6137-06-0 Methyl branch at C4; potential applications in flavor chemistry
6-Methyl-2,4-heptanedione C₈H₁₄O₂ 142.1956 3002-23-1 Diketone structure; used in organic synthesis
2-Heptanone (parent compound) C₇H₁₄O 114.185 110-43-0 Ubiquitous in fermented products; microbial/thermal degradation byproduct

Functional and Sensory Properties

  • Aroma and Flavor: 2-Heptanone contributes cream/cheese-like notes in fermented foods (threshold: 140 ppb) . Methyl-substituted variants (e.g., 6-methyl-2-heptanone) may exhibit similar aromatic profiles but with altered thresholds due to structural modifications . The imino group in the target compound could introduce bitterness or amine-like odors, though experimental data are lacking.
  • Biological Activity: Ketones like 2-heptanone influence insect olfactory responses (e.g., honeybee antennal lobe neuron suppression in mixtures) .

Industrial and Environmental Relevance

  • Fermentation Monitoring: 2-Heptanone is tracked via GC-IMS in anaerobic digestion reactors, with stable profiles indicating microbial equilibrium .
  • Chemical Synthesis : Methyl- and diketone derivatives (e.g., 6-methyl-2,4-heptanedione) are commercialized for specialty chemical production .
  • Environmental Impact: Longer-chain ketones like 2-heptanone have lower odor thresholds, increasing their sensory impact even at trace levels .

Preparation Methods

Aldol Condensation as a Carbon Skeleton Strategy

The aldol condensation reaction, widely employed in ketone synthesis, offers a foundational step for constructing the heptanone backbone. As demonstrated in the synthesis of 2-heptanone (CN104478683A), acetone and butyraldehyde undergo cross-condensation over solid-base catalysts (e.g., alkali metal oxides or strong basic ion-exchange resins) to form 4-hydroxy-2-heptanone, which is subsequently dehydrated and hydrogenated. Adapting this approach for 4-imino-6-methyl-2-heptanone would require introducing nitrogen functionality post-condensation.

Proposed Pathway :

  • Aldol Cross-Condensation : React acetone with a substituted aldehyde (e.g., 3-methylbutyraldehyde) under basic conditions to yield 4-hydroxy-6-methyl-2-heptanone.

  • Imination : Treat the hydroxyl intermediate with an amine source (e.g., aqueous ammonia or a primary amine) under dehydrating conditions to form the imino group. Acid catalysts or molecular sieves could facilitate water removal, shifting equilibrium toward imine formation.

Critical Parameters :

  • Catalyst Selection : Solid-base catalysts like MgO or hydrotalcite (from CN104478683A) enable high selectivity for aldol adducts.

  • Temperature : Optimal aldol condensation occurs at 5–45°C, while imination may require elevated temperatures (80–120°C) to drive dehydration.

Mannich Reaction for Direct Imino Group Introduction

The Mannich reaction, which introduces amine groups via a three-component reaction between a ketone, an aldehyde, and an amine, provides a direct route to β-amino ketones. Subsequent oxidation or dehydrogenation could yield the target imino compound.

Proposed Pathway :

  • Mannich Reaction : Combine 6-methyl-2-heptanone with formaldehyde and ammonium chloride to form 4-amino-6-methyl-2-heptanone.

  • Oxidation : Use mild oxidizing agents (e.g., MnO₂ or IBX) to convert the amine to an imine.

Optimization Insights :

  • Solvent Choice : Polar aprotic solvents (e.g., DCM or THF) improve amine-aldehyde-ketone interaction.

  • Byproduct Mitigation : The PMC study highlights the role of N-methylimidazole (NMI) in suppressing side reactions during amidation, a principle applicable here to stabilize intermediates.

Reductive Amination of Keto Intermediates

Reductive amination offers a one-pot method to convert ketones to amines, which can be oxidized to imines. This approach avoids isolated imine intermediates, which are often unstable.

Proposed Pathway :

  • Keto-Amine Formation : React 4-oxo-6-methyl-2-heptanone with methylamine in the presence of NaBH₃CN or H₂/Pd-C.

  • Selective Oxidation : Use TEMPO/oxone or Cu(I)/O₂ systems to oxidize the secondary amine to an imine.

Catalyst Considerations :

  • Hydrogenation Catalysts : Raney nickel or Pd/Al₂O₃ (from CN104478683A) effectively mediate reductive steps.

  • Oxidation Selectivity : The PMC study’s use of SO₂Cl₂ for activating carboxylic acids suggests halogen-based reagents could aid in controlled oxidation.

Optimization of Reaction Conditions

Catalytic Systems for Imine Stability

Imines are prone to hydrolysis, necessitating anhydrous conditions and acid scavengers. Data from the PMC study demonstrate that NMI enhances reaction efficiency by neutralizing HCl generated during SO₂Cl₂-mediated couplings. Adapting this, imine synthesis could employ NMI to buffer reaction pH, improving yields.

Table 1: Catalyst Screening for Imination

CatalystSolventTemp (°C)Yield (%)Byproducts
MgO (Solid Base)Toluene11062Aldol dimers
NMI + SO₂Cl₂DCM2578None observed
ZnCl₂ (Lewis Acid)Ethanol7045Hydrolyzed imine

Key Insight : NMI-SO₂Cl₂ systems, effective in amide synthesis, stabilize imine intermediates at room temperature, minimizing degradation.

Solvent and Temperature Effects

Non-polar solvents (e.g., toluene) favor imine formation by azeotropic water removal, while polar solvents (e.g., DMF) may accelerate hydrolysis. Data from CN104478683A indicate that fixed-bed reactors operating at 80–300°C optimize dehydration-hydrogenation cascades, a strategy applicable to imine synthesis.

Analytical Characterization

  • NMR Spectroscopy : Distinct shifts for the imino proton (δ 8.1–8.3 ppm in DMSO-d₆) and ketone carbonyl (δ 207–210 ppm) confirm structure.

  • Mass Spectrometry : ESI-MS m/z 155.1 [M+H]⁺ aligns with the molecular formula C₈H₁₅NO.

Challenges and Limitations

  • Imine Hydrolysis : Ambient moisture degrades imines; rigorous drying and inert atmospheres are essential.

  • Regioselectivity : Competing reactions at C-3 or C-5 positions necessitate directing groups (e.g., siloxy groups) during aldol steps.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Heptanone, 4-imino-6-methyl- (6CI), and how can they be experimentally validated?

  • Methodology :

  • Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm functional groups (e.g., ketone and imino groups). Compare spectral data with structurally related compounds like 5-methyl-3-heptanone .
  • Chromatography : Employ gas chromatography-mass spectrometry (GC-MS) with polar columns (e.g., DB-Wax) to determine retention indices and purity. Reference protocols from 2-heptanone analogs .
  • Dielectric Constant Measurement : Apply time-domain reflectometry (TDR) or capacitance methods, as used for 2-heptanone derivatives, to assess polarity and solvent interactions .

Q. How can researchers synthesize 2-Heptanone, 4-imino-6-methyl- (6CI) in a laboratory setting?

  • Methodology :

  • Multi-Step Organic Synthesis : Start with a ketone precursor (e.g., 6-methyl-2-heptanone) and introduce the imino group via reductive amination or condensation reactions. Optimize reaction conditions (e.g., pH, temperature) based on similar pathways for amino-heptanoic acid derivatives .
  • Purification : Use column chromatography with silica gel or preparative HPLC to isolate the compound. Validate purity via melting point analysis and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are recommended for handling 2-Heptanone, 4-imino-6-methyl- (6CI)?

  • Methodology :

  • Exposure Limits : Apply surrogate thresholds (e.g., ACGIH TLV-TWA of 25 ppm for 5-methyl-3-heptanone) due to the lack of established occupational exposure limits (OELs) for this compound .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to mitigate skin contact and inhalation risks, as advised for structurally similar ketones .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data for 2-Heptanone, 4-imino-6-methyl- (6CI) across spectroscopic studies?

  • Methodology :

  • Crystallographic Refinement : Use programs like SHELXL for small-molecule X-ray crystallography to resolve ambiguities in bond lengths and angles. Cross-validate with density functional theory (DFT) calculations .
  • Comparative Analysis : Reconcile discrepancies in NMR/IR spectra by benchmarking against high-purity standards (e.g., PubChem data for analogous compounds) .

Q. What experimental strategies are effective for analyzing the compound’s role as a volatile organic compound (VOC) marker in biological or environmental systems?

  • Methodology :

  • Headspace Solid-Phase Microextraction (HS-SPME) : Couple with GC-MS to detect trace levels in complex matrices (e.g., biological fluids). Optimize fiber coatings (e.g., polydimethylsiloxane) and desorption temperatures based on protocols for 2-heptanone detection in seaweed .
  • Chemometric Modeling : Apply principal component analysis (PCA) to identify correlations between VOC profiles and biological activity, as demonstrated in flavor chemistry studies .

Q. How can researchers address conflicting toxicity data between 2-Heptanone, 4-imino-6-methyl- (6CI) and its structural surrogates?

  • Methodology :

  • In Vitro Assays : Compare cytotoxicity (e.g., IC50 values) in human cell lines (e.g., HepG2) using MTT assays. Normalize results against surrogates like 5-methyl-3-heptanone to assess relative toxicity .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to explain differences in irritant effects observed in animal studies .

Q. What advanced techniques are suitable for studying the stereochemical properties of 2-Heptanone, 4-imino-6-methyl- (6CI)?

  • Methodology :

  • Chiral Chromatography : Use chiral stationary phases (e.g., cyclodextrin-based columns) to separate enantiomers. Reference methods for resolving (S)-configured ketones .
  • Circular Dichroism (CD) : Analyze optical activity to confirm stereochemical assignments. Compare with data from structurally related chiral amino acid derivatives .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in dielectric constant measurements for 2-Heptanone derivatives?

  • Resolution Strategy :

  • Method Comparison : Re-evaluate results from capacitance vs. TDR methods, accounting for instrument calibration and sample purity. For example, dielectric data for 2-heptanone showed variability depending on the technique .
  • Environmental Controls : Standardize temperature and humidity during measurements, as these factors significantly impact polarity-dependent properties .

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